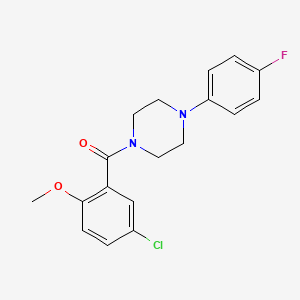

1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c1-24-17-7-2-13(19)12-16(17)18(23)22-10-8-21(9-11-22)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVPZZCUGTVLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:

Formation of the 5-chloro-2-methoxybenzoyl chloride: This is achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic substitution reaction: The resulting 5-chloro-2-methoxybenzoyl chloride is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant properties. The specific compound has been studied for its interaction with serotonin receptors, which are crucial in mood regulation. In vitro studies have demonstrated that it can enhance serotonin levels, potentially leading to antidepressant effects .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have reported that it inhibits cell proliferation and induces apoptosis in lymphoma cells. The mechanism appears to involve modulation of sirtuin activity, which is linked to cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which warrants further investigation into its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine resulted in significant reductions in depressive-like behaviors. Behavioral tests indicated enhanced serotonin neurotransmission, suggesting its potential as a therapeutic agent for depression.

Case Study 2: Cancer Cell Line Testing

In vitro tests using human lymphoma cell lines revealed that the compound effectively reduced cell viability by over 50% at concentrations of 10 µM. The study concluded that the compound's mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Piperazine derivatives with variations in the benzoyl or aryl groups demonstrate how substituent positioning and electronic properties affect biological activity:

- Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance transporter binding affinity. For example, fluorination at the 4-position of the phenyl ring improves dopamine transporter (DAT) selectivity, as seen in GBR 12909 derivatives .

- Methoxy groups at the 2-position (as in the target compound) may reduce metabolic degradation compared to unsubstituted analogues, though this requires further validation .

Piperazine Derivatives with Heterocyclic or Extended Chains

Compounds with non-aromatic or hybrid substituents highlight the versatility of the piperazine scaffold:

- Key Observations :

- Alkyne or propargyl linkers (e.g., in compound 35) improve pharmacokinetic properties by enhancing solubility and reducing plasma protein binding .

- Bis(4-fluorophenyl)methyl groups (as in flunarizine) confer distinct pharmacological profiles, emphasizing the impact of bulky aromatic groups on target selectivity .

Cytotoxicity and Selectivity Profiles

Comparative cytotoxicity data for piperazine derivatives against cancer cell lines:

*Note: Cytotoxicity data for the target compound is absent in the provided evidence, underscoring a gap in current research.

Physical Properties

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine is a synthetic compound that belongs to the piperazine class of molecules. This compound has garnered interest in various fields of medicinal chemistry, particularly due to its potential anticancer properties and its interaction with neurotransmitter systems. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a 4-fluorophenyl group. The presence of these substituents is believed to influence its biological activity, particularly in terms of anticancer efficacy and receptor binding.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes the growth inhibition rates observed in different studies:

| Cell Line | Compound Concentration (μM) | Growth Inhibition (%) |

|---|---|---|

| Colon Cancer (KM12) | 1 | -84.40 |

| CNS Cancer (SF-539) | 1 | -80.00 |

| Melanoma (SK-MEL-5) | 1 | -98.17 |

| Breast Cancer (MDA-MB-231) | 1 | -86.10 |

| Renal Cancer (RXF-393) | 1 | -91.93 |

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, particularly melanoma and colon cancer, where it achieved over 90% growth inhibition at low concentrations .

The biological mechanism underlying the anticancer activity of 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine appears to involve the modulation of cellular signaling pathways associated with apoptosis and cell cycle regulation. The compound may induce cell death through the activation of caspases and the downregulation of anti-apoptotic proteins, although specific pathways remain to be fully elucidated.

Neurotransmitter Interaction

In addition to its anticancer properties, this compound may also interact with neurotransmitter systems. Research indicates that similar piperazine derivatives often exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology . For instance, studies on related compounds have shown alterations in dopamine levels in brain regions upon administration, indicating a possible role in mood regulation or neuropsychiatric disorders .

Case Studies

Several case studies have explored the effects of piperazine derivatives similar to our compound:

- Study on Antiproliferative Effects : A study involving a series of piperazine derivatives demonstrated that modifications on the piperazine ring could significantly enhance anticancer activity against breast and colon cancer cell lines. The most potent derivative achieved a GI50 value of 1.00 μM on breast cancer cells .

- Neuropharmacological Assessment : Another investigation assessed the impact of piperazine compounds on dopamine turnover in animal models, revealing that certain derivatives could increase dopamine levels in key brain regions, which might be beneficial for treating conditions like depression or schizophrenia .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, acylation of the piperazine core with 5-chloro-2-methoxybenzoyl chloride under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) is a key step . Substitution at the 4-position of piperazine with a 4-fluorophenyl group typically involves nucleophilic aromatic substitution or Ullmann-type coupling under copper catalysis . Yield optimization requires precise stoichiometry, controlled temperature (60–80°C), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for the 4-fluorophenyl (~δ 7.0–7.3 ppm) and methoxy groups (~δ 3.8 ppm) .

- X-ray Diffraction (XRD) : Resolves molecular packing and hydrogen-bonding patterns. For example, piperazine derivatives often exhibit C–H⋯O interactions, as seen in analogous structures .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for CHClFNO: 353.09).

Q. What in vitro biological activities have been reported for this compound, and which assays are commonly used?

- Methodological Answer : Preliminary studies on structurally similar piperazines indicate potential serotonin/dopamine receptor modulation. Assays include:

- Radioligand Binding Assays : To evaluate affinity for 5-HT or D receptors .

- Functional cAMP Assays : For G-protein-coupled receptor activity .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor selectivity be resolved through structural modification?

- Methodological Answer : Contradictions in receptor binding (e.g., 5-HT vs. α-adrenergic affinity) may arise from substituent electronic effects. Strategies include:

- Isosteric Replacement : Swapping the 5-chloro group with bromo or nitro groups to alter electron-withdrawing effects .

- Ring Substitution : Introducing ortho-substituents on the benzoyl moiety to sterically hinder non-target interactions .

- Pharmacophore Modeling : Computational docking studies (e.g., AutoDock Vina) to predict binding poses and guide synthesis .

Q. What experimental designs are optimal for evaluating the compound’s metabolic stability and toxicity profile?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Ames Test : Bacterial reverse mutation assay (TA98/TA100 strains) to detect mutagenicity .

Q. How can structural-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : A tiered approach is recommended:

- Core Modifications : Compare activity of 4-fluorophenyl vs. 4-chlorophenyl or 4-methoxyphenyl analogs .

- Substituent Effects : Vary the benzoyl group’s substituents (e.g., 5-Cl vs. 5-F) to map electronic contributions.

- Data Integration : Use QSAR models (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.